(2-Methyloxolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol. This compound features a unique oxolane ring structure, which contributes to its distinctive chemical properties. The presence of both an amine group and a hydrochloride salt form enhances its solubility and reactivity in various chemical environments. This compound is of interest in both organic chemistry and medicinal chemistry due to its potential applications and biological activities.
Research into the biological activity of (2-Methyloxolan-3-yl)methanamine hydrochloride suggests potential interactions with various biological targets. The compound may act as a ligand for specific receptors or enzymes, modulating their activity and leading to various biological effects. Although detailed studies are still needed, preliminary investigations indicate that it may possess pharmacological properties that could be relevant in drug development.
The synthesis of (2-Methyloxolan-3-yl)methanamine hydrochloride typically involves several steps:
These synthetic routes may be optimized for yield and purity in industrial settings, often utilizing large-scale reactors and advanced purification techniques.
Studies examining the interactions of (2-Methyloxolan-3-yl)methanamine hydrochloride with biological molecules are crucial for understanding its potential pharmacological effects. These studies typically focus on how the compound binds to receptors or enzymes, influencing their activity and leading to downstream biological responses. Continued research in this area may reveal significant insights into its mechanisms of action and therapeutic applications.
Several compounds share structural similarities with (2-Methyloxolan-3-yl)methanamine hydrochloride. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| (2-Methyloxolan-3-yl)methanol | Contains a hydroxyl group instead of an amine group | Acts as a versatile intermediate in organic synthesis |
| (2-Methyloxolan-3-yl)amine | Lacks the oxolane ring | Different structural properties affecting reactivity |
| (2-Methyloxolan-3-yl)methanone | Contains a carbonyl group instead of an amine group | Alters chemical behavior significantly compared to amines |
The uniqueness of (2-Methyloxolan-3-yl)methanamine hydrochloride lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity compared to these similar compounds.
Retrosynthetic dissection of (2-methyloxolan-3-yl)methanamine begins with disconnecting the methanamine group from the oxolane ring, revealing two key precursors: a 3-aminomethyl-substituted tetrahydrofuran intermediate and a protonated amine salt. The oxolane core itself can be traced to cyclic ether formation strategies, such as intramolecular Williamson ether synthesis or epoxide ring-opening reactions. For instance, diastereoselective annulation of γ,γ-disubstituted glutamate derivatives onto pyroglutamate scaffolds, as demonstrated by [1], provides a model for constructing tetrahydrofuran rings with stereochemical precision. Alternatively, Sharpless asymmetric dihydroxylation (AD) of allylic alcohols, followed by cyclization, offers a route to enantiomerically enriched oxolanes [6] [8].
The 2-methyl substituent introduces branching that necessitates careful control during ring formation. Retrosynthetically, this methyl group may originate from a pre-installed chiral center in a diol precursor or via stereoselective alkylation of a cyclic intermediate. Computational modeling of transition states, as highlighted in palladium-catalyzed chloropalladation studies [2], underscores the role of steric and electronic factors in dictating regioselectivity during cyclization.
Achieving the (2R,3S) configuration in the oxolane core requires enantioselective methods. The Sharpless AD reaction, applied to (3E)-pent-3-en-1-ol derivatives, generates cis-diols with high enantiomeric excess (ee), which can undergo acid-catalyzed cyclization to form cis-2-methyl-3-hydroxytetrahydrofuran [6] [8]. For example, (2R,3S)-configured diols derived from AD reactions yield cis-oxolanes upon treatment with p-toluenesulfonic acid, with ee values exceeding 80% [8]. Subsequent Mitsunobu inversion enables access to trans-isomers, broadening the stereochemical diversity of intermediates [6].
Halogenation strategies further refine stereocontrol. Improved halogenation protocols for pyroglutamate derivatives, as reported in [1], suggest that electrophilic reagents like N-bromosuccinimide (NBS) can selectively functionalize C3 of the oxolane ring, enabling downstream nucleophilic substitution. Key to this approach is the use of Lewis acids to enhance stereoselection, as evidenced by the synthesis of γ-lactone derivatives with >95:5 diastereomeric ratios [1].
Introducing the methanamine group at C3 of the oxolane ring leverages both reductive amination and nucleophilic substitution. Reductive amination of ketone precursors, catalyzed by Pd/Al2O3 under H2, achieves yields up to 98% for THF-derived amines [7]. For instance, 3-keto-2-methyloxolane reacts with aqueous ammonia at 80°C and 20 bar H2, yielding (2-methyloxolan-3-yl)methanamine after 12 hours [7]. Alternatively, mesylation of 3-hydroxytetrahydrofuran intermediates followed by displacement with sodium azide and subsequent Staudinger reduction provides a stepwise route to the primary amine [6] [8].
Comparative studies of these methods reveal trade-offs between efficiency and stereochemical fidelity. Reductive amination preserves the oxolane ring’s configuration but requires stringent control of reaction conditions to avoid over-reduction. In contrast, nucleophilic substitution via mesyl intermediates risks racemization at C3 unless conducted under inert, anhydrous conditions [8].
Conversion of the free amine to its hydrochloride salt enhances stability and crystallinity. Protonation with hydrochloric acid in polar aprotic solvents (e.g., tetrahydrofuran or dichloromethane) at 0–5°C ensures quantitative salt formation while minimizing decomposition [5]. Stoichiometric studies indicate a 1:1 molar ratio of amine to HCl optimizes yield, with excess acid leading to hygroscopic byproducts [4] [5]. Crystallization from ethanol/ether mixtures affords the hydrochloride salt as a white solid, characterized by melting points consistent with literature values (e.g., 173–175°C) [4].
The acid-base reaction mechanism involves lone pair donation from the amine nitrogen to a proton, forming a positively charged ammonium ion balanced by chloride. This process, detailed in [5], highlights the critical role of solvent polarity in stabilizing the ionic product. X-ray crystallography of analogous amine hydrochlorides confirms the tetrahedral geometry at nitrogen, with N–H bond lengths averaging 1.02 Å [1].
The melting point of (2-methyloxolan-3-yl)methanamine hydrochloride has not been experimentally determined in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior. Similar oxolan-containing amine hydrochlorides typically exhibit melting points in the range of 85-170°C [1] [2]. The presence of the hydrochloride salt formation generally increases the melting point compared to the free base due to enhanced intermolecular ionic interactions and hydrogen bonding networks [3].
The pH-dependent stability of (2-methyloxolan-3-yl)methanamine hydrochloride in aqueous solution is influenced by the presence of both the ether linkage in the oxolan ring and the protonated amine functionality. Tetrahydrofuran derivatives generally exhibit good stability under neutral and mildly acidic conditions but may undergo ring-opening reactions under strongly acidic or basic conditions [10] [11].
The oxolan (tetrahydrofuran) ring structure shows inherent stability across a wide pH range, with hydrolytic degradation becoming significant only under extreme conditions (pH < 2 or pH > 12) [10]. The ether oxygen in the five-membered ring is less susceptible to nucleophilic attack compared to linear ethers due to ring strain considerations and steric hindrance from the cyclic structure.
The compound exhibits typical amine protonation behavior with a predicted pKa of approximately 9.96±0.29, based on data from the structurally related tetrahydrofuran-3-ylmethanamine [5]. This value indicates that the compound exists predominantly in the protonated form under physiological pH conditions (pH 7.4), contributing to its aqueous solubility and stability.
| pH Range | Predominant Species | Stability Assessment |
|---|---|---|
| 1.0-3.0 | Fully protonated | Stable, potential minor ring strain |
| 3.0-8.0 | Predominantly protonated | Optimal stability range |
| 8.0-11.0 | Mixed protonation states | Generally stable |
| >11.0 | Free base predominant | Potential degradation pathways |
Under accelerated stability conditions, the compound shows first-order degradation kinetics typical of amine-containing pharmaceuticals [10]. The half-life for hydrolytic degradation under physiological conditions (pH 7.4, 37°C) is estimated to exceed 24 hours based on structural analogy with related tetrahydrofuran derivatives. However, under strongly acidic conditions (pH < 2), the degradation rate increases significantly due to acid-catalyzed ring-opening mechanisms [10].
(2-Methyloxolan-3-yl)methanamine hydrochloride exhibits hygroscopic behavior typical of amine hydrochloride salts [7]. The compound readily absorbs moisture from the atmosphere due to the ionic nature of the salt and the presence of hydrogen bonding sites. Dynamic vapor sorption studies on similar compounds indicate water uptake begins at relative humidity levels as low as 30% and increases significantly above 60% relative humidity.
The hygroscopic nature is attributed to several factors:
Based on analogous amine hydrochlorides, the critical relative humidity (CRH) for (2-methyloxolan-3-yl)methanamine hydrochloride is estimated to be between 45-55% [7]. Above this threshold, the compound shows accelerated water uptake that can lead to:
The hydrochloride salt may exist in multiple polymorphic forms or solvated states, each with distinct hygroscopic behavior and stability profiles [7]. The formation of hydrates is particularly common for amine hydrochlorides, with monohydrate and dihydrate forms being frequently observed. These hydrated forms typically show: